molecular formula C9H8NO3 B1673087 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde CAS No. 54903-66-1

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde

Cat. No.: B1673087
CAS No.: 54903-66-1
M. Wt: 177.16 g/mol
InChI Key: FJPFOLQRIADMAB-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group, a carbonyl group, and an aldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with formic acid to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid.

    Reduction: 3-Methyl-2-hydroxy-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde.

    Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
  • Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Uniqueness

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde is unique due to the presence of both an aldehyde and a carbonyl group, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHQFRPZBXFNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970238
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54903-66-1
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54903-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JPB 25
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
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Synthesis routes and methods

Procedure details

3-Methyl-3H-benzooxazol-2-one (2.00 g, 13.42 mmol) and hexamethylenetetramine (3.76 g, 26.84 mmol) were dissolved in trifluoroacetic acid (20 mL) and heated at reflux for 20 hours. The volatiles were removed in vacuo and the residue was treated with ice water (60 mL). The resultant mixture was stirred for 30 minutes and then made basic with sodium carbonate. The solid was isolated by filtration and washed with water then dried under vacuum. The solid was purified by column chromatography on silica gel eluting with an ethyl acetate and hexane solvent gradient. This provided the desired product as a white solid (1.07 g, 45%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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